molecular formula C10H9N3O2 B8684304 methyl 3-(4H-1,2,4-triazol-4-yl)benzoate

methyl 3-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No.: B8684304
M. Wt: 203.20 g/mol
InChI Key: DHOBJSAITBISCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4H-1,2,4-triazol-4-yl)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) salts.

Industrial Production Methods: Industrial production of triazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods ensure consistent quality and high yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce production times .

Chemical Reactions Analysis

Types of Reactions: methyl 3-(4H-1,2,4-triazol-4-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

methyl 3-(4H-1,2,4-triazol-4-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Uniqueness: methyl 3-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

methyl 3-(1,2,4-triazol-4-yl)benzoate

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-6-11-12-7-13/h2-7H,1H3

InChI Key

DHOBJSAITBISCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=NN=C2

Origin of Product

United States

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